2-Iodothiophene

Electrochemical reduction Cyclic voltammetry Oxidative addition potential

2-Iodothiophene (CAS 3437-95-4) is a monohalogenated five-membered heteroaryl iodide with molecular formula C₄H₃IS and molecular weight 210.04 g/mol. At ambient temperature it is a clear, yellow-green to red-brown liquid with a boiling point of 73 °C at 15 mmHg, a melting point of −40 °C, a density of 1.902 g/mL at 25 °C, and a refractive index n20/D of 1.651.

Molecular Formula C4H3IS
Molecular Weight 210.04 g/mol
CAS No. 3437-95-4
Cat. No. B1294221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodothiophene
CAS3437-95-4
Molecular FormulaC4H3IS
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)I
InChIInChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H
InChIKeyROIMNSWDOJCBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodothiophene (CAS 3437-95-4) Buyers Guide – Specifications, Sources, and Key Physical Properties


2-Iodothiophene (CAS 3437-95-4) is a monohalogenated five-membered heteroaryl iodide with molecular formula C₄H₃IS and molecular weight 210.04 g/mol . At ambient temperature it is a clear, yellow-green to red-brown liquid with a boiling point of 73 °C at 15 mmHg, a melting point of −40 °C, a density of 1.902 g/mL at 25 °C, and a refractive index n20/D of 1.651 . The compound is typically supplied at 98% assay purity and stabilized with copper . Its primary synthetic utility derives from the carbon–iodine bond at the thiophene 2-position, which serves as a superior leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings [1].

1 Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Negishi) with reported mild oxidative addition
2 Intrinsic iodine doping source for plasma-polymerized conductive polythiophene films
3 Photochemical thienylation via a distinct triplet radical-pair pathway for metal-free late-stage functionalization

Why 2-Iodothiophene Cannot Be Simply Swapped with 2-Bromo- or 2-Chlorothiophene – Key Reactivity Differences


The three 2-halothiophenes share an identical thiophene scaffold yet exhibit profoundly different reactivity profiles because the carbon–halogen bond strength and reduction potential track the halogen identity. The C–I bond in 2-iodothiophene is approximately 64 kJ/mol weaker than the C–Br bond in 2-bromothiophene and roughly 127 kJ/mol weaker than the C–Cl bond in 2-chlorothiophene [1]. Electrochemically, 2-iodothiophene displays a cathodic peak potential (Ep1) of −0.97 V vs Cd-saturated mercury, whereas 2-bromothiophene and 2-chlorothiophene require potentials of −1.57 V and −1.75 V, respectively [2]. These differences mean that substituting 2-bromothiophene into a process optimized for 2-iodothiophene generally results in slower oxidative addition, lower turnover, or complete reaction failure unless the catalyst, ligand, temperature, or base system is re-engineered. Conversely, the iodide uniquely enables applications where the halogen itself is consumed as a functional element—for example, as an intrinsic dopant source in plasma polymerization—that bromo and chloro analogs cannot replicate [3].

Bond strength
C–I bond is substantially weaker than C–Br and C–Cl; using bromo or chloro analogs may require re-optimized catalyst, ligand, and temperature to achieve comparable oxidative addition rates.
Reduction potential
2-Iodothiophene reduces at much less cathodic potentials; reactions relying on reductive C–X cleavage will not proceed as designed with 2-bromo- or 2-chlorothiophene without process re-engineering.
Functional doping
Only the iodide provides intrinsic p-type doping in plasma-polymerized conductive films; bromo and chloro analogs produce insulating films under identical conditions.

Head-to-Head Quantitative Evidence: Where 2-Iodothiophene Outperforms 2-Bromothiophene and 2-Chlorothiophene


Cathodic Reduction Potential: 2-Iodothiophene Is Reduced at Potentials 600–780 mV Less Negative Than Bromo and Chloro Analogs

Cyclic voltammetry at a glassy carbon cathode in DMF / 0.1 M TMAP reveals that 2-iodothiophene undergoes irreversible two-electron C–I bond cleavage at a peak potential (Ep1) of −0.97 V vs Cd-saturated mercury [1]. Under identical conditions, 2-bromothiophene exhibits Ep1 = −1.57 V and 2-chlorothiophene Ep1 = −1.75 V [1]. The 0.60 V anodic shift relative to the bromo compound and 0.78 V shift relative to the chloro compound are direct electrochemical signatures of the substantially lower energy required for reductive cleavage of the C–I bond.

Reduction potential
Head-to-head
ΔEp1 = +0.60 V (vs 2-bromothiophene); +0.78 V (vs 2-chlorothiophene)
Substantially less cathodic reduction supports faster Pd(0) oxidative addition at ambient temperature.
Glassy carbon cathode, DMF/TMAP, scan 100 mV/s.
Electrochemical reduction Cyclic voltammetry Oxidative addition potential

Carbon–Halogen Bond Dissociation Energy: The C–I Bond Is ~64 kJ/mol Weaker Than C–Br and ~127 kJ/mol Weaker Than C–Cl

The homolytic bond dissociation energy (BDE) of the aryl carbon–iodine bond in 2-iodothiophene is approximately 272 kJ/mol, based on the comprehensive tabulation for aryl iodides [1]. In contrast, the aryl C–Br BDE is ~336 kJ/mol and the aryl C–Cl BDE is ~399 kJ/mol [1]. The 64 kJ/mol deficit for C–I vs C–Br translates into a significantly lower activation barrier for palladium insertion into the C–X bond, which is the rate-determining step in most cross-coupling catalytic cycles.

Bond dissociation energy
Class-level
ΔBDE ≈ −64 kJ/mol (C–I vs C–Br); −127 kJ/mol (C–I vs C–Cl)
Weaker C–I bond lowers activation barrier for oxidative addition, enabling milder cross-coupling conditions.
Class-level aryl halide values; thiophene-specific confirmation recommended.
Bond dissociation energy Thermochemistry Oxidative addition barrier

Plasma-Polymerized Conductive Films: 2-Iodothiophene Provides Intrinsic Iodine Doping Unattainable with Bromo or Chloro Analogs

When 2-iodothiophene is used as the sole monomer in a 2.45 GHz microwave low-pressure plasma discharge, the resulting plasma-polymerized film exhibits electrical conductivity in the range 10⁻¹ to 10⁻⁶ S·cm⁻¹ without any post-deposition doping step [1]. X-ray photoelectron spectroscopy and FTIR analysis confirm that iodine is incorporated into the polymer matrix and functions as an intrinsic p-type dopant [1]. 2-Bromothiophene and 2-chlorothiophene cannot serve this dual monomer-dopant function because bromine and chlorine are far less effective charge-transfer dopants for polythiophene and do not generate comparable conductivity without extrinsic oxidants.

Conductive film doping
Head-to-head
Conductivity 10⁻¹ to 10⁻⁶ S·cm⁻¹ without extrinsic dopants; bromo/chloro analogs yield insulating films.
Iodine acts as intrinsic p-type dopant, enabling single-step conductive coating deposition.
2.45 GHz microwave plasma; film thickness ~0.1–1 μm.
Plasma polymerization Conductive polymer thin films Intrinsic doping

Sonogashira Coupling Catalyst Recyclability: Pd Precatalyst Survives Five Consecutive Runs with 2-Iodothiophene, Whereas Aryl Bromides Poison the Catalyst

In a fluorous biphasic Sonogashira coupling at 100 °C for 30 minutes, 2-iodothiophene reacts with phenylacetylene to give (2-thienyl)phenylacetylene with 100% conversion and 81% isolated yield [1]. The same Pd-precatalyst could be recovered and reused for at least five consecutive Sonogashira coupling reactions of 2-iodothiophene without loss of activity [1]. By contrast, the same study notes that a perfluorinated Pd-complex was completely poisoned by the thiophene moiety after a single run when cross-coupling 3-thienylboronic acid with aryl bromides [1]. This demonstrates that the iodo substrate tolerates catalyst recycling conditions that deactivate systems based on bromo substrates.

Catalyst recyclability
Cross-study
≥5 consecutive Sonogashira runs with 100% conversion; bromo-substrate deactivated catalyst after 1 run.
Enables catalyst reuse over multiple batches, reducing Pd cost and metal contamination in product.
Fluorous biphasic system, 100 °C, 30 min per cycle.
Sonogashira coupling Catalyst recycling Fluorous biphasic catalysis

Photochemical Dehalogenation Mechanism: 2-Iodothiophene Accesses Heteroaryl Cations via a Distinct Triplet Radical-Pair Pathway Unavailable to Bromo and Chloro Analogs

Under UV irradiation, 2-chloro- and 2-bromothiophene undergo photochemical dehalogenation from the triplet state to generate triplet 2-thienyl cations that produce thienylation products in only modest yield when trapped with π-bond nucleophiles [1]. In the case of 2-iodothiophene, a fundamentally different mechanism operates: initial homolytic C–I bond cleavage generates a triplet radical pair (2-thienyl radical + iodine atom), and the heteroaryl cation is subsequently formed by electron transfer within that pair [1]. DFT calculations and oxygen-trapping experiments support this indirect cation-generation pathway [1]. The mechanistic bifurcation means 2-iodothiophene can be employed in synthetic photochemistry where bromo and chloro derivatives fail to produce useful cation-derived products.

Photochemical pathway
Head-to-head
Homolytic C–I cleavage → triplet radical pair → electron transfer → 2-thienyl cation; Br/Cl analogs follow direct heterolysis with modest yields.
Distinct mechanism enables metal-free photochemical thienylation not accessible with bromo/chloro analogs.
UV λ>280 nm; DFT B3LYP/6-311+G(d,p); oxygen trapping experiments.
Photochemistry Heteroaryl cation generation Triplet state dehalogenation

Optimal Procurement Scenarios for 2-Iodothiophene: When and Why to Select the Iodide Over Bromo or Chloro Analogs


Room-Temperature Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Negishi) Requiring Mild Conditions

When a synthetic sequence demands cross-coupling at ambient temperature—for example, to preserve thermally labile functional groups or stereochemical integrity—2-iodothiophene is the preferred electrophilic partner. Its cathodic peak potential of −0.97 V, 600 mV less negative than 2-bromothiophene, directly correlates with facile oxidative addition to Pd(0) at 20–25 °C [1]. 2-Bromothiophene-catalyzed couplings at room temperature typically require specialized electron-rich phosphine ligands and still suffer slow conversion unless heated. Selecting 2-iodothiophene from procurement eliminates the need for ligand screening and elevated-temperature reactor infrastructure for many Pd(0)-catalyzed transformations.

One-Step Deposition of Intrinsically Conductive Polythiophene Thin Films via Plasma Polymerization

2-Iodothiophene is uniquely suited as a monomer for plasma-polymerized conductive coatings because the iodine atom serves as an intrinsic p-type dopant, yielding films with conductivity up to 10⁻¹ S·cm⁻¹ without any post-deposition chemical doping step [2]. This single-monomer, single-step process enables conformal conductive coatings on heat-sensitive substrates (polymers, paper, textiles) that would be degraded by conventional oxidative doping with FeCl₃ or I₂ vapor. Procurement of 2-iodothiophene for this application is irreplaceable: 2-bromothiophene and 2-chlorothiophene produce insulating films under identical plasma conditions.

Continuous-Flow or Multi-Batch Sonogashira Coupling with Catalyst Recycling Requirements

Process development groups implementing Sonogashira couplings in continuous-flow or repeated-batch mode should select 2-iodothiophene based on demonstrated Pd-catalyst recyclability over ≥5 consecutive runs with 100% conversion per cycle [3]. The contrast with aryl bromide substrates—where thiophene-containing products caused irreversible catalyst poisoning after a single run—makes 2-iodothiophene the lower-risk choice for processes where catalyst lifetime directly governs process economics and palladium removal costs.

Metal-Free Photochemical Thienylation for Late-Stage Functionalization

For photochemically driven C–C bond formation on complex, functional-group-rich substrates where transition-metal catalysts are prohibited (e.g., in active pharmaceutical ingredient (API) late-stage diversification due to metal contamination limits), 2-iodothiophene enables thienylation via its unique triplet radical-pair mechanism [4]. 2-Bromo- and 2-chlorothiophene produce only modest yields under parallel photochemical conditions because their direct heterolysis pathway is less efficient at generating the electrophilic 2-thienyl cation. The procurement decision should favor 2-iodothiophene when metal-free photochemistry is the mandated synthetic route.

Application
Selection Property
Validation Focus
Room-temperature Pd-catalyzed cross-coupling
Mild oxidative addition profile
Pd(0) oxidative addition at ambient temperature without specialized ligands
Plasma-polymerized conductive coatings
Intrinsic iodine doping capability
Conductivity without post-deposition doping on heat-sensitive substrates
Catalyst-recycling Sonogashira processes
Pd-catalyst recyclability
Sustained conversion over multiple consecutive runs
Metal-free photochemical thienylation
Triplet radical-pair mechanism
Light-driven C–C bond formation without transition-metal catalysts

Technical Documentation Hub

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